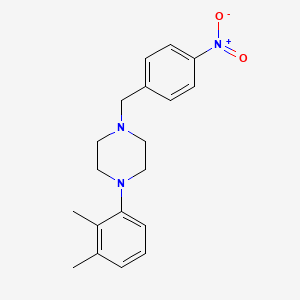
N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea, also known as FFT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thioureas, which are known for their diverse biological activities. The synthesis of FFT has been extensively studied, and its mechanism of action and physiological effects have been investigated in various scientific studies.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which may improve cognitive function. N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has also been reported to inhibit the activity of xanthine oxidase, which is involved in the production of uric acid, a compound that can contribute to the development of gout. Inhibition of xanthine oxidase can lead to a decrease in uric acid levels, which may alleviate the symptoms of gout.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been reported to exhibit various biochemical and physiological effects. For example, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been reported to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has also been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been reported to exhibit anti-diabetic activity by improving glucose metabolism and insulin sensitivity. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and availability. N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has some limitations for lab experiments, including its low solubility in water and some organic solvents. This can make it difficult to dissolve N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea in certain experimental conditions. In addition, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has not been extensively studied for its toxicity and safety profile, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea. One potential direction is the investigation of its potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action and efficacy of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea in various cancer models. Another potential direction is the investigation of its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action and efficacy of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea in various inflammatory models. In addition, further studies are needed to determine the safety and toxicity profile of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea, which will be important for its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea can be achieved through various methods, including the reaction of 2-fluoroaniline with 3-fluorobenzoyl isothiocyanate in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluoroaniline with 3-fluorobenzoyl chloride in the presence of a base such as pyridine. The yield of N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-diabetic activities. N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has also been investigated for its potential use as an anti-microbial agent. In addition, N-(2-fluorophenyl)-N'-(3-fluorophenyl)thiourea has been studied for its ability to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. These enzymes are involved in various physiological processes and are potential targets for drug development.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-9-4-3-5-10(8-9)16-13(18)17-12-7-2-1-6-11(12)15/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPUMJKRWDNBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)
![3,9,11-trimethylpyrimido[5',4':3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione](/img/structure/B5748184.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5748206.png)


![N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B5748231.png)
![diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a:1',5'-d]pyrazine-1,6-dicarboxylate](/img/structure/B5748232.png)
![N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5748239.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5748252.png)